3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline
Description
The compound 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline (hereafter referred to as the target compound) is a heterocyclic hybrid molecule combining a quinoline core with pyrazole, benzenesulfonyl, and furan substituents. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common pharmacophore in drug design, while the benzenesulfonyl group may enhance metabolic stability and solubility. The 2-chloro and 7-ethoxy substituents on the quinoline core likely influence steric and electronic properties, modulating reactivity and biological interactions.
Properties
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-2-31-17-11-10-16-13-19(24(25)26-20(16)14-17)22-15-21(23-9-6-12-32-23)27-28(22)33(29,30)18-7-4-3-5-8-18/h3-14,22H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCLHHOHWUVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the quinoline core, followed by the introduction of the chloro and ethoxy substituents. The dihydropyrazolyl moiety is then constructed through cyclization reactions, and the benzenesulfonyl and furan groups are introduced via sulfonylation and furan ring formation reactions, respectively. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The furan ring and dihydropyrazolyl moiety may also contribute to binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound, we compare it structurally and functionally with analogs reported in the literature, focusing on substituent effects, synthesis routes, and analytical methodologies.
Structural Analogues
The following table highlights key differences between the target compound and structurally related molecules:
*Calculated using IUPAC atomic weights. †Reported in .
Key Observations:
- Core Heterocycle: The target compound’s quinoline core differs from the thiophene in 7a/7b.
- Substituent Effects: The benzenesulfonyl group in the target compound may increase lipophilicity and metabolic stability relative to the cyano or carboxylate groups in 7a/7b, which are more polar. The furan-2-yl substituent introduces an oxygen heteroatom, contrasting with the sulfur-containing thiophene in 7a/7b. This alters electronic distribution (e.g., furan’s lower aromaticity and higher electron-richness) and could modulate binding to biological targets. The 2-chloro-7-ethoxy groups on the quinoline likely sterically hinder planar interactions compared to the smaller substituents in 7a/7b.
Electronic and Crystallographic Analysis
- SHELXL Refinement: The target compound’s crystal structure (if resolved) would benefit from SHELXL’s robust refinement algorithms, particularly for handling disordered solvent molecules or anisotropic displacement parameters .
Research Findings and Implications
- Biological Activity: While 7a/7b exhibit antimicrobial activity due to their thiophene and cyano groups , the target compound’s quinoline-pyrazole hybrid structure may broaden its therapeutic scope, possibly targeting kinases or topoisomerases.
- Thermodynamic Stability: The benzenesulfonyl group could enhance the target compound’s stability under physiological conditions compared to 7a/7b, which lack bulky substituents.
Biological Activity
The compound 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-ethoxyquinoline is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and possible therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline backbone, a furan ring, and a benzenesulfonyl group. The presence of these functional groups suggests potential interactions with biological targets.
Chemical Formula: C₁₅H₁₄ClN₃O₂S
Molecular Weight: 327.81 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Several studies have indicated that derivatives of quinoline exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These MIC values suggest that the compound has moderate antibacterial activity compared to standard antibiotics.
Anticancer Potential
Research has also highlighted the anticancer potential of quinoline derivatives. The compound demonstrated cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.6 |
| A549 | 12.4 |
The IC50 values indicate that the compound exhibits promising activity against these cancer cell lines, warranting further investigation into its mechanisms of action.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies have indicated that it inhibits acetylcholinesterase (AChE) with an IC50 value of 8.2 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: By inhibiting enzymes like AChE, the compound may enhance neurotransmitter levels, potentially improving cognitive function.
- Disruption of Bacterial Cell Wall Synthesis: The sulfonyl group may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
In a recent study published in Pharmaceutical Biology, researchers evaluated the effects of this compound on MCF-7 cells and found that it induced apoptosis through the activation of caspase pathways . Another study highlighted its antibacterial efficacy against multi-drug resistant strains, showcasing its potential as an alternative therapeutic agent .
Q & A
Basic: What synthetic strategies are recommended for preparing quinoline derivatives with fused pyrazole and sulfonyl groups?
Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the pyrazoline ring via cyclocondensation of hydrazines with α,β-unsaturated ketones. For benzenesulfonyl-substituted derivatives, sulfonylation of the pyrazole nitrogen is critical. Key steps include:
- Cyclization : Use of hydrazine hydrate or substituted hydrazines with diketones or chalcones to form the 4,5-dihydropyrazole core .
- Sulfonylation : Reaction with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group.
- Quinoline functionalization : Chlorination at position 2 and ethoxy substitution at position 7 can be achieved via nucleophilic aromatic substitution or Ullmann-type coupling .
Validation : X-ray crystallography (e.g., C–H⋯N hydrogen bonds in related compounds) confirms structural integrity .
Basic: How are intermolecular interactions in this compound characterized, and what analytical methods are prioritized?
Answer:
Intermolecular interactions (e.g., hydrogen bonding, π-π stacking) are characterized using:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs (e.g., centroid–centroid distances of 3.70 Å for π-π interactions in quinoline derivatives) .
- FT-IR and NMR : Confirm functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹; furan C–H signals at δ 6.3–7.4 ppm).
- Thermogravimetric analysis (TGA) : Assesses thermal stability linked to intermolecular forces .
Note : Weak C–H⋯S and C–H⋯N interactions stabilize crystal lattices in analogs .
Advanced: How can contradictions in spectroscopic vs. crystallographic data for this compound be resolved?
Answer:
Discrepancies may arise from dynamic effects (e.g., solution vs. solid-state conformers). Strategies include:
- Variable-temperature NMR : Detects conformational flexibility (e.g., pyrazoline ring puckering).
- DFT calculations : Compare optimized geometries (B3LYP/6-311G**) with crystallographic data to identify low-energy conformers .
- Hirshfeld surface analysis : Quantifies intermolecular contact contributions (e.g., H-bond vs. van der Waals dominance) .
Case Study : In a related quinoline-pyrazole hybrid, X-ray data revealed a planar quinoline ring, whereas NMR suggested slight distortion due to solvation .
Advanced: What experimental designs are optimal for studying the catalytic reactivity of the furan moiety in this compound?
Answer:
The furan ring’s electron-rich nature enables electrophilic substitutions or Diels-Alder reactions. Experimental approaches:
- Electrophilic substitution : React with bromine or nitronium tetrafluoroborate in acetic acid; monitor via LC-MS .
- Catalytic hydrogenation : Use Pd/C or Raney Ni to reduce the furan to tetrahydrofuran; analyze regioselectivity by ¹H NMR .
- DFT-guided design : Calculate Fukui indices to predict reactive sites (e.g., C3 of furan as most nucleophilic) .
Caution : Steric hindrance from the benzenesulfonyl group may limit accessibility .
Advanced: How can computational modeling predict biological activity based on structural features?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The quinoline core may intercalate DNA, while the sulfonyl group enhances solubility .
- QSAR models : Correlate substituent effects (e.g., Cl at position 2, ethoxy at position 7) with logP and IC₅₀ values .
- MD simulations : Assess stability in lipid bilayers to predict membrane permeability .
Validation : Compare with bioassay data from structurally similar compounds (e.g., antiparasitic activity of chloroquine analogs) .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility differences.
- HPLC : Apply C18 columns with acetonitrile/water gradients for high-purity isolation (>95%) .
Tip : Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced: How does the benzenesulfonyl group influence the compound’s electronic properties?
Answer:
The sulfonyl group is electron-withdrawing, altering:
- Redox potential : Cyclic voltammetry shows increased oxidation potential vs. non-sulfonylated analogs.
- Acidity : Pyrazole N–H pKa shifts from ~8.5 to ~6.5 due to sulfonyl resonance stabilization .
- UV-Vis spectra : Bathochromic shifts in quinoline absorption (λmax ~350 nm → ~370 nm) .
Structural Insight : X-ray data confirm shortened C–S bonds (1.76 Å), indicating strong conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
